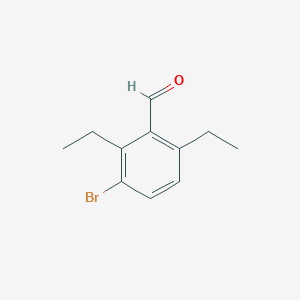

3-Bromo-2,6-diethyl-benzaldehyde

Descripción

3-Bromo-2,6-diethyl-benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and ethyl groups at the 2- and 6-positions. The ethyl substituents likely increase steric bulk compared to smaller groups (e.g., methyl or fluorine), influencing solubility, reactivity, and synthetic applications. The aldehyde group at the 1-position makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands .

Propiedades

Fórmula molecular |

C11H13BrO |

|---|---|

Peso molecular |

241.12 g/mol |

Nombre IUPAC |

3-bromo-2,6-diethylbenzaldehyde |

InChI |

InChI=1S/C11H13BrO/c1-3-8-5-6-11(12)9(4-2)10(8)7-13/h5-7H,3-4H2,1-2H3 |

Clave InChI |

UQILJQFFEVKJOQ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C(=C(C=C1)Br)CC)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

- Electronic Effects : Fluorine substituents (e.g., in 3-Bromo-2,6-difluorobenzaldehyde) withdraw electron density, activating the aldehyde for electrophilic substitutions, whereas ethyl groups are electron-donating, offering contrasting reactivity .

- Solubility : Ethyl groups may reduce solubility in polar solvents compared to fluoro- or methoxy-substituted analogs .

Bromination and Functionalization

- 3-Bromo-2,6-dimethylbenzaldehyde : Used in chalcone synthesis via Claisen-Schmidt condensation, where methyl groups moderately influence reaction rates .

- 3-Bromo-2,6-difluorobenzaldehyde : Fluorine substituents enhance electrophilicity, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 3-Bromo-2,6-diethyl-benzaldehyde : Ethyl groups may necessitate harsher conditions for analogous reactions due to steric shielding.

Stability and Byproduct Formation

- In bromination reactions (e.g., synthesis of 3-bromo-2,4,6-trimethoxyacetophenone), bulky substituents like ethyl could reduce byproduct formation by directing bromine to specific positions, as seen in sterically guided syntheses .

Research Findings and Challenges

- Steric Limitations : Ethyl-substituted benzaldehydes may require optimized catalysts or elevated temperatures for efficient transformations, as observed in hindered Suzuki couplings .

- Synthetic Utility : Brominated benzaldehydes are pivotal in constructing biphenyl frameworks (e.g., chalcone derivatives in ), where substituent size and electronic effects dictate regioselectivity .

- Data Gaps : Direct studies on 3-Bromo-2,6-diethyl-benzaldehyde are scarce; further experimental validation is needed to confirm its physicochemical and reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.